molecular formula C11H8N2 B2706559 2-(Quinolin-3-yl)acetonitrile CAS No. 21863-57-0

2-(Quinolin-3-yl)acetonitrile

Cat. No.: B2706559
CAS No.: 21863-57-0
M. Wt: 168.199
InChI Key: AMNPNQPJCREQBE-UHFFFAOYSA-N
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Description

2-(Quinolin-3-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its broad spectrum of bio-responses and applications in medicinal and industrial chemistry . The systematic IUPAC name for this compound is this compound. This compound is characterized by the presence of a quinoline ring attached to an acetonitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of quinoline with acetonitrile in the presence of a base such as sodium hydride. Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in a one-pot reaction facilitated by heteropolyacids like phosphotungstic acid . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into quinoline-3-carboxylic acid.

    Reduction: Reduction reactions can yield quinoline-3-methanamine.

    Substitution: The nitrile group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or amines in the presence of a base like sodium hydroxide are typical.

Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid, quinoline-3-methanamine, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(Quinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, ultimately causing cell death. The compound’s ability to interact with these enzymes makes it a potent antibacterial agent .

Comparison with Similar Compounds

    Quinoline: A parent compound with a simpler structure, lacking the acetonitrile group.

    Quinoline-3-carboxylic acid: An oxidized derivative of 2-(Quinolin-3-yl)acetonitrile.

    Quinoline-3-methanamine: A reduced derivative of this compound.

Uniqueness: this compound is unique due to its combination of the quinoline ring and the acetonitrile group, which imparts distinct chemical reactivity and biological activity. This combination allows for a broader range of chemical modifications and applications compared to its simpler analogs .

Properties

IUPAC Name

2-quinolin-3-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNPNQPJCREQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of quinolin-3-yl-methanol (227, 3.1 g, 19.5 mmol) and thionyl chloride (Aldrich, 16.5 mL, 195 mmol) in 50 mL of benzene was refluxed for 3 h. After cooled to room temperature, the solvent was removed under reduced pressure to dryness. This crude product was used directly in the next reaction. 1H NMR (400 MHz, DMSO-d6) δ 9.20 (s, 1H), 8.82 (s, 1H), 8.21 (d, J=7.9 Hz, 1H), 8.19 (d, J=8.1 Hz, 1H), 7.97 (t, J=7.4 Hz, 1H), 7.81 (t, J=7.5 Hz, 1H), 5.09 (s, 2H). MS (EI): m/z 178 (M+H). Quinolin-3-yl-acetonitrile was synthesized from the above crude product, KCN, NaHCO3 and KI in similar manner as described in Example 221. 1H NMR (400 MHz, DMSO-d6) δ 8.87 (d, J=2.0 Hz, 1H), 8.36 (s, 1H), 8.05 (d, J=8.3 Hz, 1H), 8.03 (d, J=7.8 Hz, 1H), 7.79 (t, J=7.3 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 4.31 (s, 2H). MS (EI): m/z 169 (M+H).
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